Triolein

Overview

Description

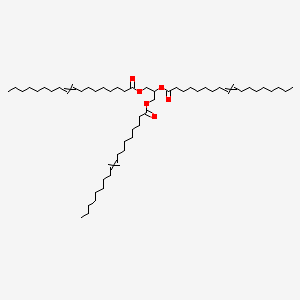

Glyceryl trioleate, also known as triolein, is a triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid. It is a colorless, viscous liquid that is a major constituent of some nondrying oils and fats. Glyceryl trioleate is found in many natural fats and oils, including sunflower oil, palm oil, cacao butter, and olive oil .

Mechanism of Action

Target of Action

Triolein is a symmetrical triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid . The primary target of this compound is lipoprotein lipase (LpL), an enzyme that plays a crucial role in lipid metabolism .

Mode of Action

This compound interacts with LpL, which hydrolyzes it into glycerol and fatty acids . This interaction is modulated by the concentration of apolipoprotein C-II (apoC-II) bound to the surface of the substrate particles . ApoC-II activates LpL by increasing the catalytic rate with little change in the affinity of this compound for the enzyme .

Biochemical Pathways

The hydrolysis of this compound by LpL is a key step in the lipid metabolism pathway . This process results in the release of fatty acids at a constant rate until all of the this compound molecules are hydrolyzed . The fatty acids produced can then be further metabolized or used in various cellular processes.

Pharmacokinetics

It’s known that this compound is a component of dietary fats and is metabolized in the body through the action of enzymes like lpl .

Result of Action

The hydrolysis of this compound by LpL results in the production of glycerol and fatty acids . These products can be used by the body for energy production or other metabolic processes. The fatty acids released can also be incorporated into cell membranes or used for the synthesis of other biologically important molecules.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of apoC-II, a protein that activates LpL, is crucial for the hydrolysis of this compound . Additionally, the size of the this compound particles and their ratio to phosphatidylcholine can affect the rate of hydrolysis . Furthermore, the temperature and pH can influence the efficiency of the lipase-catalyzed reaction .

Biochemical Analysis

Biochemical Properties

Triolein interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the alcoholysis reaction under supercritical conditions of methanol, which is a crucial step in biodiesel synthesis . This reaction involves several intermediary products and reactants, including diolein and monoolein .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, in Mycobacterium tuberculosis, this compound is thought to be a critical supplement carbon source containing different metabolic mixtures like triacylglycerides (TAG), unesterified cholesterol (CHOL), cholesteryl oleate (CO), and cholesteryl esters (CEs) .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules. In the case of biodiesel synthesis, this compound undergoes a series of reactions involving several intermediary products and reactants, leading to the formation of methyl oleate and glycerol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the process of biodiesel synthesis, the selectivity for C18 decreases with the increased temperature . This indicates that the stability and degradation of this compound can be influenced by environmental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. In the process of biodiesel synthesis, it undergoes a series of reactions involving several intermediary products and reactants . These reactions are catalyzed by various enzymes, indicating that this compound interacts with these enzymes in its metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl trioleate can be synthesized by esterifying glycerol with oleic acid. This process involves the reaction of glycerol with three molecules of oleic acid in the presence of a catalyst, typically an acid or base, to form glyceryl trioleate and water. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, glyceryl trioleate is produced through the transesterification of triglycerides found in natural oils. This process involves the reaction of triglycerides with glycerol in the presence of a catalyst, such as sodium methoxide, to produce glyceryl trioleate and other by-products. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process .

Types of Reactions:

Oxidation: Glyceryl trioleate undergoes oxidation to form various oxidation products, including hydroperoxides, aldehydes, and ketones.

Hydrolysis: Glyceryl trioleate can be hydrolyzed to produce glycerol and oleic acid.

Saponification: In the presence of a strong base, such as sodium hydroxide, glyceryl trioleate undergoes saponification to produce glycerol and sodium oleate (soap).

Common Reagents and Conditions:

Oxidation: Oxygen, heat, and light.

Hydrolysis: Water, acids, or bases.

Saponification: Sodium hydroxide.

Major Products Formed:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Glycerol and oleic acid.

Saponification: Glycerol and sodium oleate.

Scientific Research Applications

Glyceryl trioleate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

- Glyceryl tristearate

- Glyceryl tripalmitate

- Glyceryl trierucate

Biological Activity

Triolein, a triglyceride composed of three oleic acid molecules, has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, inflammation modulation, and lipid metabolism. This article synthesizes current research findings on this compound's biological activity, supported by case studies and data tables.

Chemical and Physical Properties

This compound (C57H104O6) is a colorless, odorless liquid at room temperature. It is primarily found in various vegetable oils and is a significant component of lipid droplets in cells. Its structure allows it to serve various biological functions, including energy storage and cellular signaling.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in the context of ischemic stroke. A study conducted on mice subjected to middle cerebral artery occlusion (MCAO) revealed that this compound administration significantly reduced cerebral infarct volume and improved neurological recovery. The neuroprotective effects were attributed to the inhibition of post-stroke inflammation through an autophagy-dependent mechanism involving the AKT/mTOR signaling pathway.

Key Findings:

- Infarct Volume Reduction: this compound (40 mg/kg) significantly decreased infarct volume compared to control groups.

- Inflammation Modulation: this compound inhibited M1 microglial activation and reduced pro-inflammatory cytokine expression, such as IL-6.

- Autophagy Regulation: The study demonstrated that this compound affects autophagy processes, which are crucial for cellular homeostasis during stress conditions .

2. Lipid Metabolism and Membrane Dynamics

This compound plays a critical role in lipid metabolism and membrane dynamics. Research indicates that this compound contributes to lipid droplet formation and stability in cells. It has been shown to modulate membrane properties by increasing phospholipid ordering and decreasing bending modulus, which facilitates membrane curvature necessary for lipid droplet biogenesis.

Table 1: Effects of this compound on Membrane Properties

| Property | Effect of this compound |

|---|---|

| Phospholipid Ordering | Increased |

| Bending Modulus | Decreased |

| Membrane Curvature | Induced negative curvature |

This behavior suggests that this compound not only serves as an energy reservoir but also influences cellular lipid dynamics crucial for metabolic processes .

3. Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various cell types. In irradiated keratinocytes, this compound was found to reduce reactive oxygen species (ROS) production and inhibit matrix metalloproteinase-1 (MMP-1) upregulation. These effects underscore its potential as a therapeutic agent in managing oxidative stress-related conditions.

Case Study:

A study indicated that treatment with this compound led to a marked decrease in inflammatory markers in keratinocytes exposed to UV radiation, suggesting its utility in dermatological applications .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Regulation of Autophagy: this compound influences autophagic processes that are critical for cellular repair and inflammation resolution.

- Modulation of Signaling Pathways: The involvement of the AKT/mTOR pathway highlights this compound's role in cellular signaling related to growth and metabolism.

- Interaction with Lipid Metabolism: As a triglyceride, this compound participates in lipid metabolism pathways that are essential for energy homeostasis.

Properties

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-IUPFWZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026988 | |

| Record name | Glyceryl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triolein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

237 °C at 18 atm, Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/ | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.915 at 15 °C/4 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 18 mm Hg at 237 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: stearin, linolein. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, POLYMORPHIC | |

CAS No. |

122-32-7 | |

| Record name | Triolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl Trioleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl trioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O05EC62663 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-4 °C, -32 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.